N-Boc-6-bromo-L-norleucine tert-butyl ester
Description
N-Boc-6-bromo-L-norleucine tert-butyl ester is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the amine and a tert-butyl ester on the carboxylic acid. The bromine substituent at the 6-position of the norleucine backbone enhances its utility as an intermediate in peptide synthesis and cross-coupling reactions, where the bromo group acts as a leaving group. Its L-configuration ensures stereochemical specificity in biological applications.
Properties
Molecular Formula |
C15H28BrNO4 |
|---|---|
Molecular Weight |
366.29 g/mol |
IUPAC Name |
tert-butyl 6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H28BrNO4/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,19) |
InChI Key |
ZSHUTZBIZVQEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCBr)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
The synthesis involves three sequential steps:
- Boc protection of L-norleucine’s α-amino group.
- Bromination at the δ-carbon (C6).
- Esterification of the carboxylic acid with tert-butyl groups.
Alternative routes include one-pot bromination-esterification and solid-phase synthesis.
Stepwise Synthesis
Boc Protection of L-Norleucine
L-Norleucine’s α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
- Dissolve L-norleucine (1.0 equiv) in THF/H₂O (1:1).
- Add Boc₂O (1.2 equiv) and NaHCO₃ (2.0 equiv).
- Stir at 25°C for 12 hours.
- Extract with ethyl acetate, dry (MgSO₄), and concentrate.
Bromination at the 6-Position
Radical bromination using NBS or electrophilic bromination with molecular Br₂:
Method A: NBS-Mediated Allylic Bromination
- Dissolve N-Boc-L-norleucine (1.0 equiv) in CCl₄.
- Add NBS (1.1 equiv) and azo initiator (AIBN, 0.1 equiv).
- Reflux at 80°C for 6 hours.
- Purify via silica chromatography (hexane/EtOAc 3:1).
Method B: Electrophilic Bromination with Br₂
- Dissolve N-Boc-L-norleucine in CH₂Cl₂.
- Add Br₂ (1.05 equiv) dropwise at 0°C.
- Stir for 2 hours, quench with Na₂S₂O₃.
- Isolate via precipitation (hexane).
Comparison Table :
| Method | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| A | NBS/AIBN | 80°C, 6h | 72–78 | 95 |
| B | Br₂ | 0°C, 2h | 65–70 | 90 |
tert-Butyl Ester Formation
The carboxylic acid is esterified using tert-butyl reagents:
- Dissolve N-Boc-6-bromo-L-norleucine (1.0 equiv) in DMF.
- Add tert-butyl bromide (1.5 equiv) and Cs₂CO₃ (2.0 equiv).
- Stir at 60°C for 8 hours.
- Filter and concentrate; purify via recrystallization (EtOAc/hexane).
Alternative Synthetic Routes
Solid-Phase Synthesis
- Anchor L-norleucine to Wang resin via its carboxylic acid.
- Perform Boc protection and bromination on-resin.
- Cleave with TFA/CH₂Cl₂ (95:5) to obtain the tert-butyl ester.
Analytical Characterization
- Molecular Weight : 366.3 g/mol.
- Melting Point : 162–166°C.
- ¹H NMR (CDCl₃) : δ 1.42 (s, 9H, Boc), 1.52 (s, 9H, t-Bu), 3.38 (m, 1H, CH), 4.12 (m, 2H, CH₂Br).
- HPLC Purity : >95% (C18 column, MeCN/H₂O 70:30).
Chemical Reactions Analysis
Selective Deprotection of the tert-Butyl Ester
The tert-butyl ester group in N-Boc-6-bromo-L-norleucine tert-butyl ester can be selectively deprotected using the CeCl₃·7H₂O-NaI system in acetonitrile , while preserving the N-Boc protecting group on the amino acid amine . This method reverses the typical selectivity of acidic conditions, which often remove both tert-butyl esters and N-Boc groups.
Key reaction details :
-
Reagents : CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents) in acetonitrile.
-
Conditions : Reflux for 24 hours to pre-optimize the cerium complex before substrate addition.
-
Outcome : Generates carboxylic acids (from tert-butyl ester hydrolysis) and tert-butyl iodide, with no racemization observed .
Mechanism :
The process involves the formation of a cerium complex that facilitates selective cleavage of the tert-butyl ester. This method’s mildness and cost-effectiveness make it advantageous for synthetic applications involving amino acids .
Stability of the tert-Butyl Ester in Physiological Conditions
The tert-butyl ester moiety exhibits resistance to hydrolysis in both gastrointestinal (GI) tissue and plasma, as demonstrated in preclinical studies . This stability is critical for prodrug design, where the tert-butyl group serves as a protective ester that remains intact under physiological conditions until targeted enzymatic activation occurs.
Key findings :
-
GI stability : Resistant to hydrolysis by carboxylesterase (CES1) in GI tissue.
-
Plasma stability : >50% of the compound remained intact after 1 hour in plasma .
This property underscores the compound’s utility in drug delivery systems requiring delayed release or tissue-specific activation.
Potential N-Boc Deprotection Pathways
While the N-Boc group in the compound is not the primary focus of the provided studies, general N-Boc deprotection strategies include:
-
Acidic conditions : Traditional methods using strong acids (e.g., TFA), which may compromise the tert-butyl ester .
-
Lewis acid catalysis : Reagents like trimethylsilyltrifluoromethanesulfonate (TMSOTf) with additives (e.g., 2,6-lutidine) achieved 90% N-Boc removal in similar systems, though isolation challenges were noted .
Table 1: Selective Deprotection Parameters
| Parameter | Value |
|---|---|
| CeCl₃·7H₂O equivalents | 1.5 |
| NaI equivalents | 1.3 |
| Solvent | Acetonitrile |
| Pre-reflux time | 24 hours |
| Substrate addition time | After pre-reflux |
Table 2: Stability in Physiological Conditions
| Environment | Stability |
|---|---|
| GI tissue | Resistant to hydrolysis |
| Plasma | >50% remaining after 1 hour |
Scientific Research Applications
Peptide Synthesis
N-Boc-6-bromo-L-norleucine tert-butyl ester is primarily utilized in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for selective deprotection, facilitating the assembly of complex peptides without racemization. Its incorporation into peptide sequences enhances the stability and bioactivity of the resulting peptides.
Table 1: Comparison of Protecting Groups in Peptide Synthesis
| Protecting Group | Advantages | Disadvantages |
|---|---|---|
| Boc | Easy to remove, stable under basic conditions | Requires acidic conditions for removal |
| Fmoc | Stable under acidic conditions | More complex removal process |
Research has demonstrated that derivatives of N-Boc-6-bromo-L-norleucine can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, modifications of this compound have been explored in the context of developing inhibitors for various enzymes related to cancer progression.
A study highlighted the synthesis of dipeptide-type inhibitors targeting SARS-CoV protease using similar synthetic strategies, showcasing how derivatives of L-norleucine can be pivotal in drug discovery .
Quantification Techniques
The compound has been employed in advanced quantification techniques such as liquid chromatography-mass spectrometry (LC-MS). The use of isotopically labeled derivatives allows for precise quantification of peptides in biological samples, aiding in biomarker discovery and validation .
Case Study 1: Anticancer Prodrugs
Recent research focused on synthesizing prodrugs from N-Boc-6-bromo-L-norleucine aimed at enhancing solubility and stability for gastrointestinal delivery. These prodrugs demonstrated improved pharmacokinetic profiles and tumor-targeting capabilities compared to traditional formulations .
Case Study 2: Cyclodepsipeptides
A review on cyclodepsipeptides emphasized the role of amino acid derivatives like N-Boc-6-bromo-L-norleucine in constructing cyclic structures that exhibit potent biological activities. These compounds are essential for developing new therapeutic agents with enhanced efficacy against various diseases .
Mechanism of Action
The mechanism of action of N-Boc-6-bromo-L-norleucine tert-butyl ester involves its ability to act as a protected amino acid derivative. The N-Boc and tert-butyl ester groups provide steric hindrance and hydrophobicity, which can influence the compound’s reactivity and interactions with other molecules. These protecting groups can be selectively removed to reveal the active amino acid, which can then participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Boc-6-bromo-L-norleucine tert-butyl ester with structurally or functionally related compounds, focusing on substituents, reactivity, and safety.
N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine (CAS: 81505-64-8)
- Structural Differences : Replaces bromine with a hydroxyl group at the 6-position and lacks the tert-butyl ester. The DL-stereochemistry contrasts with the L-configuration of the target compound.
- Reactivity : The hydroxy group is less reactive than bromine, making it unsuitable for nucleophilic substitution but ideal for hydrogen bonding or oxidation reactions.
- Physical Properties : Exists as a colorless oil (vs. a solid for brominated analogs) .
- Applications: Primarily used in non-stereoselective syntheses due to its racemic form.
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1260610-71-6)
- Structural Differences: Features an iodomethyl group on a pyrrolidine ring instead of a linear norleucine chain.
- Reactivity : The iodine atom is a superior leaving group compared to bromine, enabling faster alkylation or cross-coupling reactions.
- Safety : Classified as a skin/eye irritant and respiratory hazard, requiring stringent protective measures .
cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester (CAS: 957793-95-2)
- Structural Differences: Cyclobutane backbone with a cis-configured amino group, contrasting with the linear norleucine chain.
- Reactivity : The strained cyclobutane ring increases reactivity in ring-opening reactions.
- Safety : Causes respiratory irritation, necessitating ventilation during use .
N-tert-Butyloxycarbonyl-6-bromodopamine
- Structural Differences: Dopamine backbone with a brominated catechol ring instead of a norleucine chain.
- Synthesis : Prepared via bromination of dopamine hydrochloride in acetic acid, yielding a white solid .
- Applications : Used in neurotransmitter analog synthesis, diverging from the peptide-focused role of the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-Boc-6-bromo-L-norleucine tert-butyl ester is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is an amino acid derivative characterized by the following structural components:
- N-Boc Group : A tert-butoxycarbonyl protecting group that enhances stability and solubility.
- 6-Bromo Substitution : The presence of bromine at the 6-position may influence biological interactions and activity.
- Tert-Butyl Ester : This functional group can affect the compound's lipophilicity and bioavailability.
These structural features contribute to its unique biological properties, making it a subject of interest in medicinal chemistry.
Antimalarial Activity
Recent studies have highlighted the antimalarial properties of compounds related to N-Boc-6-bromo-L-norleucine. For instance, derivatives of 3-bromo-acivicin (3-BA), which share structural similarities, have shown significant antiplasmodial activity. The mechanism involves irreversible inhibition of glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH), a key enzyme in the glycolytic pathway of Plasmodium falciparum .
Antimicrobial Properties
Research indicates that N-Boc derivatives exhibit antimicrobial activities against various bacterial strains. For example, compounds containing similar structural motifs have been tested against both Gram-positive and Gram-negative bacteria, demonstrating zones of inhibition comparable to conventional antibiotics .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated. Studies show that related compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy . The incorporation of non-canonical amino acids into peptide structures has been explored for enhancing anticancer efficacy through improved targeting mechanisms .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Testing
A recent study synthesized various N-Boc amino acid derivatives, including this compound. The synthesized compounds were subjected to antimicrobial testing using the agar-well diffusion method. Results indicated that certain derivatives exhibited enhanced activity against E. coli and S. aureus, with inhibition zones ranging from 10 to 20 mm .
Q & A
Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated for metabolic or mechanistic studies?
- Synthesize the compound from isotopically labeled precursors (e.g., ¹³C-tert-butanol) or via late-stage isotopic exchange. For bromine, ⁷⁶Br/⁷⁷Br radioisotopes enable PET imaging applications, though specialized facilities are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
